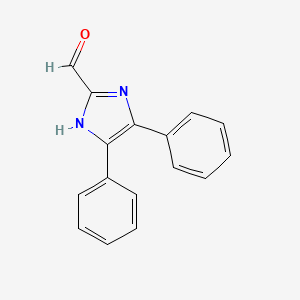

4,5-diphenyl-1H-imidazole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Diphenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with two phenyl groups at positions 4 and 5, and an aldehyde group at position 2. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of benzil, benzaldehyde, and ammonium acetate in the presence of an acid catalyst. One common method is the one-pot condensation reaction where benzil and benzaldehyde react with ammonium acetate in glacial acetic acid . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Diphenyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4,5-diphenyl-1H-imidazole-2-carboxylic acid.

Reduction: 4,5-diphenyl-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Synthesis Applications

4,5-Diphenyl-1H-imidazole-2-carbaldehyde serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids, enhancing its utility in synthetic pathways.

- Reduction : It can be reduced to primary alcohols, providing further functionalization options.

- Substitution Reactions : The phenyl groups can engage in electrophilic aromatic substitution, facilitating the creation of diverse derivatives.

These reactions are critical for developing new materials and pharmaceuticals.

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown significant inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound's structure is conducive to further modifications that enhance its anticancer activity. Research has highlighted its potential in developing novel anticancer agents through hybridization with other pharmacophores .

- Pharmacological Investigations : Ongoing studies are evaluating its role as a precursor for pharmaceutical compounds aimed at treating infections and cancer, leveraging its biological activity .

Material Science Applications

In material science, this compound is explored for its properties in developing advanced materials:

- Dyes and Pigments : The compound's stable imidazole core and functionalizable phenyl groups make it suitable for synthesizing dyes used in various industrial applications.

- Fluorescent Materials : Recent studies have indicated that derivatives of this compound exhibit sensitive fluorescence responses, making them candidates for optoelectronic applications .

Case Study 1: Antibacterial Activity Evaluation

A study conducted by Gaikwad et al. evaluated the antibacterial activity of various imidazole derivatives synthesized from this compound. The results indicated that several derivatives displayed potent activity against S. aureus and E. coli, with inhibition zones significantly larger than those observed with standard antibiotics .

Case Study 2: Anticancer Hybrid Development

Research exploring the synthesis of hybrid compounds incorporating this compound revealed promising cytotoxic effects against multiple cancer cell lines. The study emphasized the importance of structural modifications to enhance therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 4,5-diphenyl-1H-imidazole-2-carbaldehyde in biological systems involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The phenyl groups contribute to hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in target molecules .

Comparaison Avec Des Composés Similaires

2-Imidazolecarboxaldehyde: Lacks the phenyl groups, making it less hydrophobic and potentially less active in certain biological contexts.

4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group instead of phenyl groups, altering its reactivity and physical properties.

4,5-Diphenyl-1H-imidazole:

Uniqueness: 4,5-Diphenyl-1H-imidazole-2-carbaldehyde is unique due to the combination of its imidazole core, phenyl substituents, and reactive aldehyde group. This combination allows for diverse chemical modifications and a broad range of applications in various fields.

Activité Biologique

4,5-Diphenyl-1H-imidazole-2-carbaldehyde is a compound belonging to the imidazole family, characterized by its unique structure that includes two phenyl groups and an aldehyde functional group. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is solid at room temperature and exhibits significant stability due to its imidazole core. The presence of the aldehyde group enhances its reactivity and potential for further chemical modifications.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess notable antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives and their antibacterial activity against both Gram-positive and Gram-negative bacteria. While some derivatives showed limited activity, others exhibited promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Staphylococcus aureus | 4 μg/mL |

| 6c | Staphylococcus aureus | 16 μg/mL |

| 6c | Enterococcus faecalis | 16 μg/mL |

These findings suggest a potential for developing novel antimicrobials based on this scaffold .

Anticancer Activity

In terms of anticancer properties, studies have synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. One investigation reported moderate cytotoxicity for certain derivatives against cancer cells, indicating a need for further optimization to enhance their efficacy .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In a study focusing on imidazole derivatives, specific compounds demonstrated significant analgesic and anti-inflammatory activities comparable to established medications like diclofenac .

The biological activity of imidazole derivatives is largely attributed to their ability to interact with various biological targets. The mechanism typically involves binding to active sites on enzymes or receptors, leading to inhibition or modulation of their activity. For instance, molecular docking studies have shown that certain derivatives exhibit high binding affinity to cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as solubility, stability under physiological conditions, and metabolic pathways influence its bioavailability and efficacy. The compound is generally stable but may require specific storage conditions (e.g., refrigeration) to maintain its integrity over time .

Case Studies and Research Applications

Research has highlighted various applications for this compound in scientific fields:

- Medicinal Chemistry : It serves as a precursor for synthesizing new pharmaceutical compounds.

- Material Science : Its stable structure makes it useful in developing dyes and advanced materials.

- Biological Research : Ongoing studies are investigating its potential in treating drug-resistant bacterial infections and cancer therapies .

Propriétés

IUPAC Name |

4,5-diphenyl-1H-imidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-11-14-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUDTORHHCZWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.